1-(Pyridin-2-yl)-1h-pyrazol-5-amine
Overview
Description
1-(Pyridin-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both nitrogen-containing rings in its structure imparts unique chemical and biological properties.
Scientific Research Applications
1-(Pyridin-2-yl)-1h-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, such as anti-fibrotic activity.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, which could provide a basis for further investigation .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, suggesting that 1-(pyridin-2-yl)-1h-pyrazol-5-amine might have similar effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, which could provide a basis for further investigation .
Result of Action
Related compounds have been shown to exhibit antifungal and fungicidal activities, suggesting that this compound might have similar effects .
Action Environment
The synthesis and activity of similar compounds have been studied under various conditions, which could provide insights into how environmental factors might influence the action of this compound .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)-1h-pyrazol-5-amine can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. For instance, the formation of N-(pyridin-2-yl)amides can be achieved in toluene via C–C bond cleavage promoted by iodine (I₂) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another approach involves the use of ethyl acetate and TBHP for one-pot tandem cyclization/bromination reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: TBHP in ethyl acetate or toluene.
Reduction: Common reducing agents like sodium borohydride (NaBH₄).
Substitution: Reagents such as halides and bases.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrazole or pyridine derivatives.
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and exhibit similar biological activities.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have been studied for their medicinal properties.
Uniqueness: 1-(Pyridin-2-yl)-1h-pyrazol-5-amine is unique due to the presence of both pyridine and pyrazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-pyridin-2-ylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-4-6-11-12(7)8-3-1-2-5-10-8/h1-6H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAANJYILKBKSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=CC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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